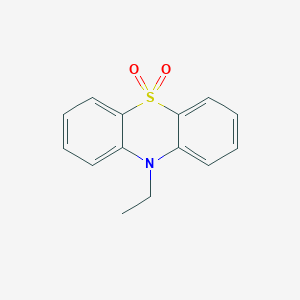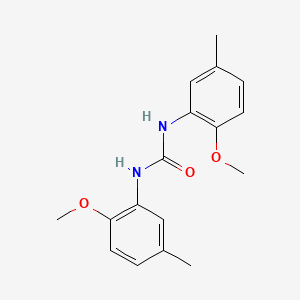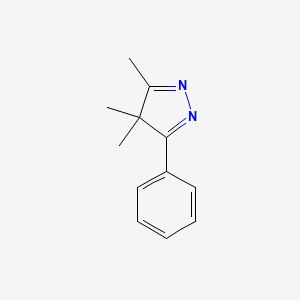![molecular formula C16H16N2O2 B11945996 4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones. It is synthesized by the reaction of 4-methylacetophenone with 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid . This compound is characterized by its unique structure, which includes a hydroxyl group and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide involves the following steps :
Reactants: 4-methylacetophenone and 4-hydroxybenzohydrazide.
Catalyst: Glacial acetic acid.
Procedure: The reactants are mixed in the presence of glacial acetic acid and heated under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzohydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and hydroxyl group play crucial roles in its binding affinity and activity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N’-[(Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide
- 4-hydroxy-N’-[(Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide
- 4-hydroxy-N’-[(Z)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
Comparison
Compared to its analogs, 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide is unique due to the presence of the methyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and binding affinity to molecular targets. The methyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-hydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-5-13(6-4-11)12(2)17-18-16(20)14-7-9-15(19)10-8-14/h3-10,19H,1-2H3,(H,18,20)/b17-12- |
InChI Key |
MAPDIIKWCRQFGB-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=C(C=C2)O)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)





![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
